(2R)-2-(2-oxopyrrolidin-1-yl)butanamide

SV2A Binding affinity Enantioselectivity

This (R)-enantiomer is the official Levetiracetam Impurity D per the European Pharmacopoeia—the mandatory CRS for identifying and quantifying the chiral (R)-impurity in levetiracetam APIs and finished products. With ~1000-fold lower SV2A binding affinity versus levetiracetam and no intrinsic anticonvulsant activity, it is exclusively suitable for analytical quality control and method validation, not therapeutic substitution. Essential for Ph. Eur. monograph 2535 compliance, ANDA/regulatory submissions, chiral HPLC/UPLC/LC-MS method development, and as a stereospecific negative control in SV2A target-engagement studies. EP CRS and non-pharmacopeial grades available.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 103765-01-1
Cat. No. B195812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(2-oxopyrrolidin-1-yl)butanamide
CAS103765-01-1
Synonymsalpha ethyl 2 oxo 1 Pyrrolidineacetamide
alpha-ethyl-2-oxo-1-pyrrolidineacetamide
etiracetam
Etiracetam, (R)-
Etiracetam, R isomer
etiracetam, R-isomer
Etiracetam, S isomer
etiracetam, S-isomer
Keppra
levetiracetam
R-isomer Etiracetam
S-isomer Etiracetam
UCB 6474
ucb L059
ucb L060
UCB-6474
ucb-L059
ucb-L060
UCB6474
UcbL060
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)N1CCCC1=O
InChIInChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1
InChIKeyHPHUVLMMVZITSG-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.98e+02 g/L

(2R)-2-(2-Oxopyrrolidin-1-yl)butanamide (CAS 103765-01-1): A Critical Pharmacopeial Reference Standard and Enantiomeric Comparator for Levetiracetam Analysis


(2R)-2-(2-oxopyrrolidin-1-yl)butanamide, also known as (R)-etiracetam or ucb L060, is the (R)-enantiomer of the racemic anticonvulsant etiracetam [1]. It is a chiral pyrrolidinone-acetamide derivative that serves as the less active stereoisomer relative to its (S)-counterpart, levetiracetam [1]. This compound is not developed as a therapeutic agent but is officially designated as Levetiracetam Impurity D in the European Pharmacopoeia and is supplied as a certified reference standard (CRS) for analytical quality control [2].

(2R)-2-(2-Oxopyrrolidin-1-yl)butanamide: Why Substitution with Levetiracetam or Other Racetams Is Scientifically Unjustified


Substituting (2R)-2-(2-oxopyrrolidin-1-yl)butanamide with levetiracetam or other racetam analogs is not permissible in analytical or research contexts due to profound stereospecific differences in target binding and biological activity. This (R)-enantiomer demonstrates approximately 1000-fold lower affinity for the synaptic vesicle protein SV2A compared to its (S)-enantiomer, levetiracetam [1], and lacks intrinsic anticonvulsant activity in vivo [2]. Consequently, it cannot serve as a functional replacement for levetiracetam in pharmacological studies. Its primary utility lies in its role as a certified pharmacopeial impurity standard for analytical method validation and quality control, a function for which the active drug substance is fundamentally unsuited .

(2R)-2-(2-Oxopyrrolidin-1-yl)butanamide: Quantitative Comparative Evidence Against Key Analogs


SV2A Binding Affinity: 1000-Fold Lower Affinity of (R)-Etiracetam vs. Levetiracetam

In radioligand binding assays using [3H]levetiracetam on rat CNS membranes, the (R)-enantiomer ucb L060 ((2R)-2-(2-oxopyrrolidin-1-yl)butanamide) exhibited approximately 1000-fold lower affinity for the levetiracetam binding site (later identified as SV2A) compared to the active (S)-enantiomer, levetiracetam [1]. The binding of levetiracetam was shown to be highly stereoselective, with the (R)-enantiomer displaying minimal displacement of the radioligand.

SV2A Binding affinity Enantioselectivity Anticonvulsant

In Vivo Anticonvulsant Activity: Lack of Seizure Protection by (R)-Etiracetam vs. Levetiracetam

In a comprehensive pharmacological evaluation across multiple animal seizure models, the (S)-enantiomer ucb L059 (levetiracetam) demonstrated robust anticonvulsant activity with ED50 values generally in the range of 5.0-30.0 mg/kg following oral and intraperitoneal administration in mice and rats [1]. In stark contrast, the (R)-enantiomer ucb L060 ((2R)-2-(2-oxopyrrolidin-1-yl)butanamide) exhibited low intrinsic anticonvulsant activity across the same battery of tests, confirming the stereospecificity of the therapeutic effect.

Anticonvulsant In vivo Seizure Efficacy

Analytical Utility: Certified Pharmacopeial Reference Standard vs. Non-Certified Analytical Material

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide is officially designated as Levetiracetam Impurity D by the European Pharmacopoeia and is available as a Certified Reference Standard (CRS) with a defined unit quantity (e.g., 15 mg per vial) and batch-specific documentation [1]. This certification provides a level of regulatory traceability and quantitative reliability that is absent for non-certified or generic research-grade samples of the compound, which may vary in purity, lack batch-specific analytical data, and not be suitable for GMP or pharmacopeial compliance.

Analytical chemistry Quality control Pharmacopeia Impurity

Comparative SV2A Affinity: (R)-Etiracetam vs. Brivaracetam and Levetiracetam

While levetiracetam binds SV2A with modest affinity (Kd ~780 nM) and the (R)-enantiomer exhibits ~1000-fold lower affinity [1], brivaracetam, a propyl analog of levetiracetam, demonstrates a 15-30 fold higher affinity for human SV2A than levetiracetam [2]. This places the (R)-enantiomer at the extreme low end of the SV2A affinity spectrum within the racetam class, underscoring its unsuitability for any application requiring SV2A engagement. No head-to-head comparison between (R)-etiracetam and brivaracetam has been published.

SV2A Racetam Binding affinity Antiepileptic

Potential for Synergistic Formulations: (R)-Etiracetam as a Component of Non-Racemic Mixtures

A recent patent (WO2020115093A1) claims synergistic compositions comprising (R)-2-(2-oxopyrrolidin-1-yl)butanamide and (S)-2-(2-oxopyrrolidin-1-yl)butanamide in a non-racemic ratio. The invention suggests that a specific non-equimolar combination of the two enantiomers may exhibit a synergistic effect, potentially offering a therapeutic advantage over the pure (S)-enantiomer alone [1]. The patent does not provide quantitative data on the magnitude of synergy in the abstract or claims, but it establishes a novel application space where the (R)-enantiomer is an essential component rather than an inactive byproduct.

Synergistic composition Non-racemic Enantiomer Formulation

(2R)-2-(2-Oxopyrrolidin-1-yl)butanamide: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Pharmaceutical Quality Control and Analytical Method Validation

As Levetiracetam Impurity D EP CRS, this compound is the definitive standard for identifying and quantifying the (R)-enantiomer impurity in levetiracetam drug substance and finished products. Its use is mandated for compliance with European Pharmacopoeia monographs, ensuring batch-to-batch consistency and regulatory adherence in pharmaceutical manufacturing [1].

Stereospecific Pharmacology and Neuroscience Research

This compound serves as a critical negative control in studies investigating the SV2A-mediated mechanism of levetiracetam and other racetams. Its ~1000-fold lower affinity for SV2A compared to levetiracetam [1] and lack of in vivo anticonvulsant activity [2] allow researchers to dissect the stereospecific contributions to drug action and validate target engagement assays.

Analytical Method Development and Forced Degradation Studies

The compound is essential for developing and validating HPLC, UPLC, or LC-MS methods for chiral separation and impurity profiling of levetiracetam. Its availability as a well-characterized reference standard enables accurate determination of system suitability, resolution, and quantitation limits for the (R)-enantiomer, a key chiral impurity.

Exploratory Formulation Research of Non-Racemic Compositions

Based on patent disclosures of synergistic non-racemic mixtures [1], researchers investigating novel fixed-dose combinations or modified-release formulations of levetiracetam may require the pure (R)-enantiomer to prepare specific enantiomeric ratios for in vitro and in vivo evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-(2-oxopyrrolidin-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.